

Spectroscopic Analysis of 3-Morpholinobenzoic Acid: An In-depth Technical Guide

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Compound of Interest

Compound Name: 3-Morpholinobenzoic Acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of **3-Morpholinobenzoic acid**, a versatile building block in pharmaceutical and materials science research.[1][2] The document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, along with detailed experimental protocols for acquiring such data. Due to the limited availability of published experimental spectra for this specific compound, the data presented herein is a combination of predicted values based on analogous structures and established spectroscopic principles.

Introduction to 3-Morpholinobenzoic Acid

3-Morpholinobenzoic acid (CAS 215309-00-5) is a white to off-white crystalline solid with a molecular formula of $C_{11}H_{13}NO_3$ and a molecular weight of 207.23 g/mol.[1][3][4] Its structure incorporates a benzoic acid moiety substituted with a morpholine ring at the 3-position. This combination of a carboxylic acid group and a tertiary amine makes it a valuable intermediate in the synthesis of a variety of more complex molecules with potential applications in drug discovery and materials science.[2] The morpholino group, in particular, is often introduced to enhance the solubility and bioavailability of drug candidates.[1]

Spectroscopic Data

The following sections present the predicted spectroscopic data for **3-Morpholinobenzoic acid**. These predictions are based on the analysis of its constituent functional groups and

comparison with known data for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR)

The ¹H NMR spectrum of **3-Morpholinobenzoic acid** is expected to show distinct signals for the aromatic protons, the morpholine protons, and the acidic proton of the carboxylic acid. The predicted chemical shifts (δ) are presented in Table 1.

Table 1: Predicted ¹H NMR Spectral Data for **3-Morpholinobenzoic Acid**

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
-COOH	> 10	Broad Singlet	1H
Aromatic C-H	7.0 - 8.0	Multiplet	4H
Morpholine -CH ₂ -N-	~3.2	Triplet	4H
Morpholine -CH ₂ -O-	~3.8	Triplet	4H
Solvent: DMSO-d ₆			

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum will provide information on the different carbon environments within the molecule. The predicted chemical shifts are summarized in Table 2.

Table 2: Predicted ¹³C NMR Spectral Data for **3-Morpholinobenzoic Acid**

Carbon Atom	Predicted Chemical Shift (δ , ppm)
C=O (Carboxylic Acid)	~167
Aromatic C-COOH	~131
Aromatic C-N	~152
Aromatic C-H	115 - 130
Morpholine -CH ₂ -N-	~48
Morpholine -CH ₂ -O-	~66
Solvent: DMSO-d ₆	

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The predicted key IR absorption bands for **3-Morpholinobenzoic acid** are listed in Table 3.

Table 3: Predicted IR Absorption Data for **3-Morpholinobenzoic Acid**

Functional Group	Predicted Absorption Range (cm ⁻¹)	Intensity
O-H Stretch (Carboxylic Acid)	2500-3300	Broad, Strong
C-H Stretch (Aromatic)	3000-3100	Medium
C-H Stretch (Aliphatic)	2850-2960	Medium
C=O Stretch (Carboxylic Acid)	1680-1710	Strong
C=C Stretch (Aromatic)	1450-1600	Medium
C-N Stretch (Tertiary Amine)	1000-1250	Medium
C-O-C Stretch (Ether in Morpholine)	1070-1150	Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted mass spectral data for **3-Morpholinobenzoic acid** are presented in Table 4.

Table 4: Predicted Mass Spectrometry Data for **3-Morpholinobenzoic Acid**

m/z	Ion	Notes
207	$[M]^+$	Molecular Ion
162	$[M - \text{COOH}]^+$	Loss of the carboxylic acid group
148	$[M - \text{C}_2\text{H}_4\text{O} - \text{H}]^+$	Fragmentation of the morpholine ring
120	$[M - \text{C}_4\text{H}_8\text{NO}]^+$	Loss of the morpholine substituent
92	$[\text{C}_6\text{H}_4\text{O}]^+$	Phenyl cation
77	$[\text{C}_6\text{H}_5]^+$	

Experimental Protocols

The following are general methodologies for acquiring high-quality spectroscopic data for a solid sample like **3-Morpholinobenzoic acid**.

NMR Spectroscopy

Sample Preparation:

- Weigh 5-10 mg of **3-Morpholinobenzoic acid** into a clean, dry NMR tube.
- Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 or CDCl_3).
- Cap the tube and gently agitate or sonicate to dissolve the sample completely.

^1H NMR Acquisition:

- Instrument: A 300 MHz or higher field NMR spectrometer.
- Parameters:
 - Pulse sequence: Standard single-pulse sequence.
 - Number of scans: 8-16.
 - Relaxation delay: 1-5 seconds.
 - Spectral width: 0-15 ppm.
- Processing: Fourier transform the raw data, phase the spectrum, and perform baseline correction. Calibrate the spectrum using the residual solvent peak as a reference.

^{13}C NMR Acquisition:

- Instrument: A 75 MHz or higher field NMR spectrometer.
- Parameters:
 - Pulse sequence: Standard proton-decoupled pulse sequence.
 - Number of scans: 1024 or more to achieve adequate signal-to-noise.
 - Relaxation delay: 2-5 seconds.
 - Spectral width: 0-200 ppm.
- Processing: Fourier transform the raw data, phase the spectrum, and perform baseline correction. Reference the spectrum to the solvent peak.

FT-IR Spectroscopy

Sample Preparation (KBr Pellet Method):

- Grind a small amount (1-2 mg) of **3-Morpholinobenzoic acid** with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent or translucent pellet.

Data Acquisition:

- Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.
- Procedure:
 - Acquire a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder.
 - Acquire the sample spectrum.
 - The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

Mass Spectrometry

Sample Preparation (for Electrospray Ionization - ESI):

- Prepare a dilute solution of **3-Morpholinobenzoic acid** (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
- A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to the solvent to promote ionization, depending on the desired ionization mode (positive or negative).

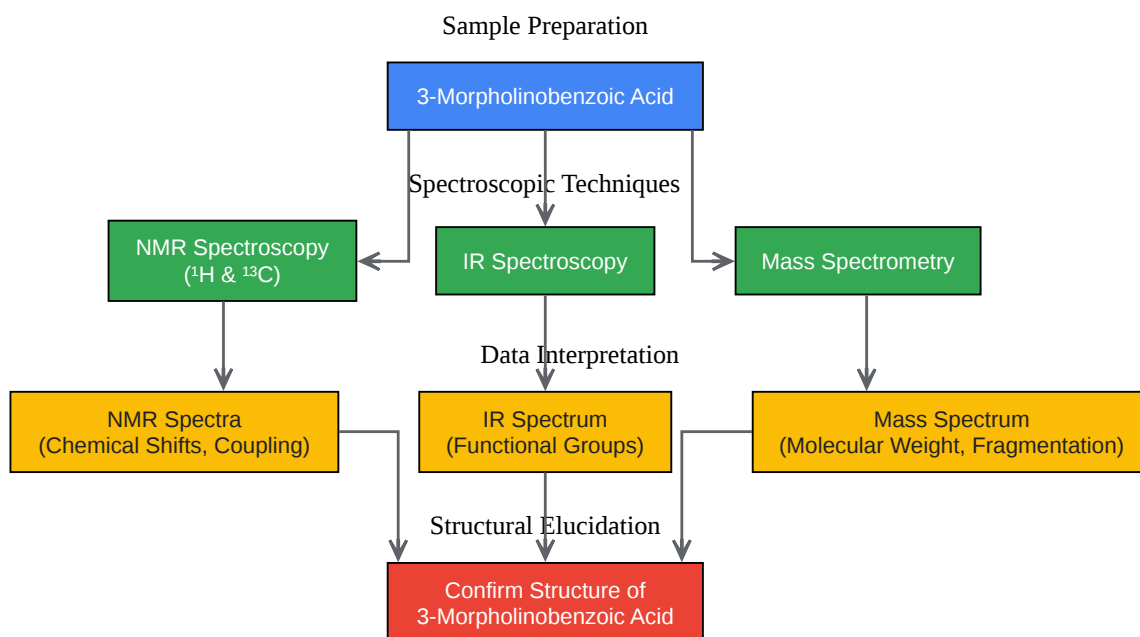
Data Acquisition:

- Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source.
- Procedure:

- Infuse the sample solution directly into the ESI source at a constant flow rate.
- Acquire the mass spectrum in the desired mass range (e.g., m/z 50-500).
- For fragmentation analysis (MS/MS), select the molecular ion (m/z 207) as the precursor ion and acquire the product ion spectrum.

Workflow for Spectroscopic Analysis

The logical flow of a comprehensive spectroscopic analysis for structural elucidation is depicted in the following diagram.



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A flowchart illustrating the workflow for the spectroscopic analysis of **3-Morpholinobenzoic acid**.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic characteristics of **3-Morpholinobenzoic acid**. The tabulated data, based on established principles and analysis of analogous structures, serves as a valuable reference for researchers in the identification and characterization of this compound. The detailed experimental protocols offer practical guidance for obtaining high-quality spectroscopic data. The synergistic application of NMR, IR, and MS, as outlined in the workflow, is essential for the unambiguous structural elucidation and purity assessment of **3-Morpholinobenzoic acid** in a research and development setting.

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